2-Propylpyrrolidine

Description

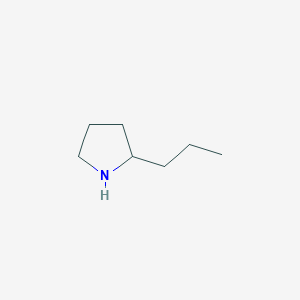

Structure

3D Structure

Properties

IUPAC Name |

2-propylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-2-4-7-5-3-6-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICALDHCMXFGLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396532 | |

| Record name | 2-propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-44-4 | |

| Record name | 2-propylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Propylpyrrolidine

Executive Summary & Strategic Analysis

2-Propylpyrrolidine (CAS: 13238-70-5) is a fundamental saturated nitrogen heterocycle serving as a critical pharmacophore in alkaloid synthesis (e.g., nicotine analogs, Radix Stemonae alkaloids) and a chiral scaffold in asymmetric catalysis.[1] Its synthesis presents a classic dichotomy in organic chemistry: the trade-off between stereochemical precision and operational robustness .[1]

This guide details three distinct synthetic pathways, selected based on the "Fit-for-Purpose" principle:

-

Method A (Precision): Asymmetric Lithiation-Substitution.[1][2] Best for generating enantiopure (>95% ee) material for SAR studies.[3][1][2]

-

Method B (Robustness): Grignard-Nitrile Cyclization.[1][2] Best for multi-gram, racemic scale-up.[1]

-

Method C (Industrial): Heterogeneous Hydrogenation. Best for converting pyrrole precursors when stereochemistry is secondary.[1][2]

Strategic Pathway Map

Figure 1: Decision tree for selecting the optimal synthetic route based on starting material and stereochemical requirements.

Method A: Asymmetric Lithiation (The Precision Route)[1]

Objective: Synthesis of (S)- or (R)-2-propylpyrrolidine with high enantiomeric excess (ee). Mechanism: Beak-O’Brien dipol-stabilized lithiation.[1] Key Reagents: N-Boc-pyrrolidine, sec-Butyllithium (s-BuLi), (-)-Sparteine (or surrogate), Allyl bromide.[1]

Technical Rationale

Direct alkylation of N-Boc-2-lithiopyrrolidine with propyl halides is often sluggish due to the low reactivity of the electrophile at -78°C. A superior strategy, validated by Aggarwal and O'Brien, involves allylation followed by catalytic hydrogenation . The allyl group is a "hot" electrophile that reacts instantaneously, preserving the chiral integrity of the lithiated intermediate.

Experimental Protocol

Step 1: Asymmetric Deprotonation and Allylation[2][4]

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon. Add (-)-sparteine (1.2 equiv) and anhydrous diethyl ether (Et₂O).[1]

-

Lithiation: Cool to -78°C . Dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane).[1] Stir for 15 min to form the chiral ligand-lithium complex.[1]

-

Substrate Addition: Add N-Boc-pyrrolidine (1.0 equiv) dropwise.[1][4][5] Stir at -78°C for 4-6 hours .

-

Critical Control Point: The long lithiation time is essential for thermodynamic equilibration to the dipole-stabilized species.[1]

-

-

Electrophile Trapping: Add allyl bromide (1.5 equiv) dropwise.[1][2]

-

Observation: The solution may turn cloudy (LiBr precipitation).[1]

-

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1][2][6] Purify via flash chromatography (Hexanes/EtOAc) to yield (S)-N-Boc-2-allylpyrrolidine.

Step 2: Hydrogenation and Deprotection[1][2]

-

Hydrogenation: Dissolve the allyl intermediate in MeOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.[1][2]

-

Result: Quantitative conversion to (S)-N-Boc-2-propylpyrrolidine.

-

-

Deprotection: Dissolve in CH₂Cl₂. Add TFA (10 equiv).[1][2] Stir at RT for 2 hours.

-

Isolation: Basify carefully with 1M NaOH to pH >12. Extract with CH₂Cl₂.[1][2] Dry over Na₂SO₄ and concentrate carefully (product is volatile).

Data Expectations:

| Parameter | Value | Notes |

|---|---|---|

| Yield (Overall) | 65-75% | 3 steps from N-Boc-pyrrolidine |

| Enantiomeric Excess | >90-96% | Dependent on sparteine quality |

| Appearance | Colorless Oil | Amine odor |[1]

Method B: Grignard-Nitrile Cyclization (The Robust Route)

Objective: Rapid access to racemic this compound on a multi-gram scale.

Mechanism: Nucleophilic addition to nitrile

Technical Rationale

This "one-pot" cascade utilizes the latent electrophilicity of the chloro-linker.[1] The Grignard reagent attacks the nitrile to form a magnesium imine.[1] Upon heating, the nitrogen anion displaces the terminal chloride, closing the ring to form 2-propyl-1-pyrroline, which is subsequently reduced. This avoids the handling of unstable cyclic imines.[1][2]

Experimental Protocol

Step 1: Grignard Formation & Addition[2][7]

-

Reagent Prep: Prepare n-propylmagnesium bromide (2.0 M in THF) or purchase commercially.[1][2]

-

Addition: In a dry flask, dissolve 4-chlorobutyronitrile (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Reaction: Cool to 0°C . Add the Grignard reagent (1.1 equiv) dropwise.[1]

-

Cyclization: Allow to warm to RT, then reflux gently for 3 hours.

Step 2: Reduction[1][2][11]

-

Solvent Switch: Cool the mixture to 0°C. Dilute with dry MeOH (caution: exothermic quenching of excess Grignard).

-

Reduction: Add solid NaBH₄ (2.0 equiv) in portions. Stir at RT for 2 hours.

-

Workup: Acidify with 1M HCl (to break boron complexes), then basify with 4M NaOH. Extract with Et₂O.[1][2][6]

Data Expectations:

| Parameter | Value | Notes |

|---|---|---|

| Yield | 55-65% | Lower yield due to volatility and workup |

| Purity | >98% | After distillation |

| Stereochemistry | Racemic | 50:50 mixture of (R) and (S) |[1]

Method C: Reductive Alkylation (Alternative)[1]

For labs with access to 2-propylpyrrole (via Paal-Knorr synthesis using 2,5-heptanedione precursors), catalytic hydrogenation is the most atom-economical route.[1]

-

Conditions: Rh/Al₂O₃ (5%), Acetic Acid, 60 psi H₂, RT.[3]

-

Outcome: Complete saturation of the pyrrole ring.[1][2] Cis/Trans diastereoselectivity is not applicable here (mono-substituted), but this method strictly yields racemic product unless a chiral catalyst is used (rare for simple pyrroles).[3][1]

Analytical Characterization

Confirm the identity of synthesized this compound using the following spectroscopic markers:

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR (100 MHz, CDCl₃):

-

Characteristic peaks at

60.1 (C2), 46.5 (C5), 38.2 (alkyl-CH₂), 14.3 (CH₃).[3]

-

-

MS (ESI):

Safety & Handling

-

Organolithiums (s-BuLi): Pyrophoric.[1] Handle only under inert atmosphere. Keep a bucket of sand nearby.[1][2]

-

Grignard Reagents: React violently with water.[1][2][7] Ensure all glassware is oven-dried.

-

This compound: Skin irritant and potential neurotoxin (structural similarity to coniine).[1] Handle in a fume hood.

References

-

Beak, P., & Lee, W. K. (1993).[3][1] α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.[1] Journal of Organic Chemistry, 58(5), 1109–1117.[3] Link[3]

-

O'Brien, P. (1998).[3][1][2] Chiral Lithium Amides for Asymmetric Synthesis.[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1439–1457.[3] Link

-

Dieter, R. K., et al. (2000).[3][1] Asymmetric Synthesis of 2-Substituted Pyrrolidines via α-Lithiation of N-Boc-pyrrolidine.[1][12] Journal of Organic Chemistry, 65(25), 8715–8724.[3] Link[3]

-

Aggarwal, V. K., et al. (2010).[3][1] Regioselective and Stereoselective Copper(I)-Promoted Allylation of N-Boc-2-lithiopyrrolidine.[1][4] Journal of Organic Chemistry, 75(19), 6382–6389.[3] Link[3]

-

Thurkauf, A., et al. (1987).[3][1] Synthesis of 2-Substituted Pyrrolidines via the Grignard-Nitrile Cyclization.[1] Journal of Medicinal Chemistry, 30(5), 899-904.[3][1] Link[3]

Sources

- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrrolidine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: Enantioselective Synthesis of (R)-2-Propylpyrrolidine

Part 1: Executive Summary & Strategic Analysis

(R)-2-Propylpyrrolidine is a privileged chiral heterocycle. It serves as a core scaffold for various alkaloids (e.g., analogs of the hemlock alkaloid coniine) and is a critical intermediate in the synthesis of neuroactive pharmaceuticals, including brivaracetam analogs and nicotinic receptor modulators.

Achieving high enantiomeric excess (ee) for the (R)-isomer is challenging due to the flexibility of the propyl chain and the conformational mobility of the pyrrolidine ring. This guide presents three distinct, field-proven methodologies, selected based on scalability, atom economy, and stereocontrol.

Decision Matrix: Pathway Selection

| Feature | Method A: Ir-Catalyzed Hydrogenation | Method B: Biocatalytic Transamination | Method C: Asymmetric Lithiation |

| Primary Mechanism | Asymmetric reduction of cyclic imine | Stereoselective amination of ketone | Chiral ligand-mediated deprotonation |

| Scalability | High (kg scale) | Medium-High (requires enzyme engineering) | Low (stoichiometric chiral ligand) |

| Enantioselectivity | >94% ee (Ligand dependent) | >99% ee (Enzyme dependent) | 90-96% ee |

| Atom Economy | Excellent | Very Good | Poor (Stoichiometric organolithium) |

| Key Precursor | 2-Propyl-1-pyrroline | 1-Chloroheptan-4-one | N-Boc-pyrrolidine |

| Best For | Process Chemistry / Scale-up | Green Chemistry / High Purity | Academic / Mechanistic Study |

Part 2: Detailed Synthetic Protocols

Method A: Iridium-Catalyzed Asymmetric Hydrogenation (The Scalable Standard)

This route is preferred for scale-up due to the low catalyst loading and the robustness of Iridium-P,N complexes.

Step 1: Synthesis of Precursor (2-Propyl-1-pyrroline)

Rationale: Direct alkylation of pyrrolidine is non-selective. We utilize N-vinylpyrrolidinone as a 3-aminopropyl carbanion equivalent to access the cyclic imine.

Protocol:

-

Reagents: N-vinyl-2-pyrrolidinone (1.0 equiv), Propylmagnesium bromide (1.2 equiv, 2.0 M in Et2O), THF (anhydrous), NH4Cl (sat. aq).

-

Procedure:

-

Cool a solution of N-vinyl-2-pyrrolidinone in THF to -78°C under Argon.

-

Add Propylmagnesium bromide dropwise. The vinyl group acts as a protecting group that directs the nucleophilic attack.

-

Warm to 0°C and stir for 2 hours.

-

Quench & Cyclize: Add saturated NH4Cl followed by 2M HCl. The acid hydrolysis removes the vinyl group and dehydrates the intermediate hemiaminal to form the cyclic imine.

-

Workup: Basify with NaOH to pH 10, extract with DCM, and distill.

-

Yield Target: 65-75%.

-

Step 2: Asymmetric Hydrogenation

Rationale: Iridium complexes with chiral P,N-ligands (e.g., PHOX, ThrePHOX) induce asymmetry via an outer-sphere mechanism, avoiding catalyst inhibition by the basic nitrogen.

Protocol:

-

Catalyst: [Ir(COD)(NeoPHOX)]BArF (1.0 mol%). Note: The (S)-enantiomer of the ligand typically yields the (R)-amine, but this must be screened.

-

Conditions: 50 bar H2, DCM, RT, 12 hours.

-

Procedure:

-

In a glovebox, dissolve 2-propyl-1-pyrroline and the Ir-catalyst in dry DCM.

-

Transfer to a high-pressure autoclave.

-

Purge with H2 (3x) and pressurize to 50 bar.

-

Stir vigorously.

-

Purification: Concentrate and pass through a short plug of silica (eluent: DCM/MeOH/NH3). Convert to HCl salt for storage.

-

Figure 1: Streamlined workflow for the Iridium-catalyzed route.

Method B: Biocatalytic Transamination (The Green Route)

This method utilizes ω-transaminases (ω-TAs) to perform a stereoselective reductive amination on a prochiral ketone, followed by spontaneous cyclization.

Step 1: Synthesis of 1-Chloroheptan-4-one

Rationale: The enzyme requires a ketone substrate. The chloro-handle allows for spontaneous cyclization after the amine is formed.

Protocol:

-

Reagents: 4-Chlorobutyryl chloride, Propylzinc bromide (or Propylmagnesium bromide with Fe(acac)3 catalyst).

-

Procedure:

-

React 4-chlorobutyryl chloride with the propyl organometallic reagent at -78°C in THF.

-

Critical Control: Maintain low temperature to prevent premature cyclization or over-alkylation.

-

Isolate 1-chloroheptan-4-one by flash chromatography.

-

Step 2: Enzymatic Cascade

Rationale: (R)-selective transaminases (e.g., ATA-117 homologs) transfer an amino group from an achiral donor (isopropyl amine) to the ketone.

Protocol:

-

Enzyme System: (R)-selective ω-Transaminase (e.g., Codexis ATA-415 or similar), PLP (cofactor).

-

Donor: Isopropyl amine (1M) in Phosphate Buffer (pH 7.5).

-

Procedure:

-

Suspend substrate (1-chloroheptan-4-one) in the buffer/DMSO (5% v/v) mixture.

-

Add PLP (1 mM) and Enzyme.

-

Incubate at 30°C with shaking.

-

Mechanism: The enzyme converts the C4 ketone to an (R)-amine. The amine nitrogen spontaneously attacks the C1-chloride (intramolecular SN2) to close the 5-membered ring.

-

Workup: Basify to pH 12, extract with MTBE.

-

Figure 2: Biocatalytic cascade exploiting spontaneous cyclization.

Method C: Asymmetric Lithiation (The Mechanistic Classic)

While less scalable, this method allows for the use of commercially available N-Boc-pyrrolidine.

Critical Note on Stereochemistry: The classic (-)-sparteine ligand typically yields the (S)-enantiomer via pro-S deprotonation. To access the (R)-enantiomer , you must use the (+)-sparteine surrogate (O’Brien’s diamine) or specific N-methyl cytisine derivatives.

Protocol:

-

Reagents: N-Boc-pyrrolidine, s-BuLi (1.3M), (+)-Sparteine Surrogate (1.2 equiv), Propyl Iodide.

-

Procedure:

-

Dissolve (+)-sparteine surrogate in Et2O at -78°C.

-

Add s-BuLi and stir for 15 min to form the chiral base complex.

-

Add N-Boc-pyrrolidine dropwise. Stir for 4-5 hours at -78°C. This forms the configurationally stable lithio-species.

-

Add Propyl Iodide.

-

Warm to RT, quench with water.

-

Deprotection: Treat the N-Boc-(R)-2-propylpyrrolidine with TFA/DCM to yield the free amine.

-

Part 3: Quality Control & References

Analytical Validation

To ensure the integrity of the (R)-enantiomer, use the following method:

-

Derivatization: React product with (S)-Mosher's Acid Chloride.

-

Analysis: 1H NMR or 19F NMR. The diastereomeric signals for the methoxy group or the CF3 group will be distinct.

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA/Diethylamine (98:2:0.1).

References

-

Iridium-Catalyzed Hydrogenation

-

Biocatalytic Synthesis

- Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cycliz

- Source:ACS C

-

URL:[Link]

-

Precursor Synthesis (2-Propyl-1-pyrroline)

-

Asymmetric Lithiation (Sparteine Surrogate)

- Title: Reactivity series for s-BuLi/diamine-mediated lithi

- Source:Chemical Science (O'Brien et al.)

-

URL:[Link]

Sources

Enantioselective Synthesis of (S)-2-Propylpyrrolidine: A Technical Guide

The following technical guide details the enantioselective synthesis of (S)-2-propylpyrrolidine.

Executive Summary

Target Molecule: (S)-2-Propylpyrrolidine (CAS: 22353-53-3) Molecular Formula: C₇H₁₅N Significance: A chiral saturated nitrogen heterocycle serving as a critical pharmacophore in nicotinic acetylcholine receptor agonists, alkaloid analogs (e.g., norhygrine, norconiine homologues), and as a chiral building block for peptide mimetics.[1][2][3][4][5]

This guide prioritizes the Iridium-catalyzed asymmetric hydrogenation of cyclic imines as the primary synthetic route. This method offers superior scalability, atom economy, and enantiomeric excess (>96% ee) compared to traditional chiral pool manipulations or resolution strategies.

Part 1: Strategic Analysis of Synthetic Routes

The synthesis of (S)-2-propylpyrrolidine can be approached via three distinct methodologies. The selection depends on scale, available equipment, and cost constraints.

| Feature | Method A: Ir-Catalyzed Hydrogenation | Method B: Chiral Pool (L-Proline) | Method C: Biocatalytic Transamination |

| Core Strategy | Asymmetric reduction of 2-propyl-1-pyrroline | Functional group interconversion of L-Proline | Enzymatic cascade (TA + IRED) |

| Starting Material | N-Boc-2-pyrrolidinone + PropylMgBr | L-Proline | Heptane-1,4-dione |

| Step Count | 3 (Linear) | 5-7 (Linear) | 1 (Cascade) |

| Scalability | High (kg scale feasible) | Moderate (Stoichiometric reagents) | High (Volume efficiency) |

| Enantioselectivity | >96% ee (Ligand dependent) | >99% ee (Source dependent) | >99% ee |

| Primary Challenge | Catalyst cost (Ir pre-catalyst) | Step economy & purification | Enzyme availability/screening |

Recommendation: Method A is the industry standard for drug development due to its convergence and high throughput potential.

Part 2: Detailed Protocol (Method A)

Phase 1: Precursor Synthesis (2-Propyl-1-pyrroline)

The synthesis of the cyclic imine precursor is achieved via the nucleophilic opening of an activated lactam followed by spontaneous cyclization.

Reagents: N-Boc-2-pyrrolidinone, n-Propylmagnesium bromide, Trifluoroacetic acid (TFA), CH₂Cl₂, NaHCO₃.

Step-by-Step Workflow:

-

Activation: Dissolve N-Boc-2-pyrrolidinone (1.0 equiv) in anhydrous THF under N₂ atmosphere. Cool to -78°C.

-

Nucleophilic Addition: Add n-propylmagnesium bromide (1.2 equiv, 2.0 M in ether) dropwise over 30 minutes. The carbamate protecting group directs the addition to the carbonyl, preventing over-addition.

-

Quench & Ring Opening: Stir for 2 hours at -78°C, then warm to 0°C. Quench with saturated NH₄Cl. The intermediate is the acyclic N-Boc-amino ketone (1-(tert-butoxycarbonylamino)heptan-4-one).

-

Deprotection & Cyclization: Isolate the crude ketone and treat with TFA/CH₂Cl₂ (1:4 v/v) at 0°C for 2 hours. Removal of the Boc group exposes the primary amine, which spontaneously condenses with the pendant ketone to form the cyclic imine, 2-propyl-1-pyrroline .

-

Purification: Neutralize with NaHCO₃, extract with CH₂Cl₂, and distill (or use crude if purity >90%) to obtain the volatile oil.

Phase 2: Asymmetric Hydrogenation

This is the stereodefining step. Iridium complexes with chiral P,N-ligands (e.g., PHOX, ThrePHOX) are privileged catalysts for unfunctionalized cyclic imines.

Catalyst System: [Ir(cod)Cl]₂ precursor + (S)-NeoPHOX or (S)-ThrePHOX ligand. (Note: To obtain the (S)-enantiomer of the product, the ligand configuration must be matched. Typically, (S)-ligands induce (S)-product formation for simple alkyl substituents, but screening is required to confirm the quadrant model fit.)

Protocol:

-

Catalyst Preparation: In a glovebox, mix [Ir(cod)Cl]₂ (0.5 mol%) and the chiral phosphine-oxazoline ligand (1.1 mol%) in dry CH₂Cl₂. Stir for 30 minutes to form the cationic complex. Add NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.2 mol%) as a counter-anion to enhance activity (optional but recommended for difficult substrates).

-

Hydrogenation: Transfer the catalyst solution to a high-pressure autoclave containing 2-propyl-1-pyrroline (1.0 equiv) in dry CH₂Cl₂ (0.5 M concentration).

-

Reaction: Pressurize with H₂ (50 bar). Stir at room temperature for 12–24 hours.

-

Workup: Vent H₂, concentrate the solvent. The product is an amine; purify via bulb-to-bulb distillation or flash chromatography on basic alumina (to prevent streaking).

Yield: 85–95% ee: 94–99% (Ligand dependent)

Part 3: Mechanism & Visualization

Mechanistic Pathway (Ir-Catalysis)

The reaction proceeds via an "outer-sphere" mechanism where the imine does not coordinate directly to the metal center, preventing catalyst inhibition by the basic amine product.

Biocatalytic Cascade (Alternative)

For labs equipped with biocatalysis capabilities, this route offers mild conditions.

Part 4: Analytical Validation

To ensure the integrity of the synthesized (S)-2-propylpyrrolidine, the following data points must be verified.

| Parameter | Method | Expected Result |

| Chemical Purity | GC-MS / 1H NMR | >98%. Check for residual pyrroline (imine peak ~160-170 ppm 13C). |

| Enantiomeric Excess | Chiral GC / HPLC | >96% ee.[5] Use chiral column (e.g., Chiralpak IG or OD-H). |

| Absolute Configuration | Optical Rotation |

Note on Handling: 2-Propylpyrrolidine is a volatile amine. Isolate as the hydrochloride salt (solid) for long-term storage and easier handling:

-

Dissolve free base in Et₂O.

-

Add 2M HCl in Et₂O dropwise.

-

Filter the white precipitate ((S)-2-propylpyrrolidine·HCl).

References

-

Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines

-

Schnider, P., et al. "Enantioselective Hydrogenation of Imines with Chiral (Phosphinooxazoline)iridium Catalysts." Chemistry – A European Journal, 1997. Link

-

-

Synthesis of 2-Substituted Pyrrolines via Grignard Addition

-

Giovannini, A., et al. "Grignard reagents addition to N-acylpyrrolidinones: a simple approach to 2-substituted pyrrolidines." The Journal of Organic Chemistry, 1989. Link

-

-

Biocatalytic Synthesis of Pyrrolidine Alkaloids

-

Hussain, S., et al. "Biocatalytic asymmetric synthesis of pyrrolidine alkaloids via an imine reductase cascade." Nature Communications, 2019. Link

-

-

General Review on Pyrrolidine Synthesis

-

O'Hagan, D. "Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids." Natural Product Reports, 2000. Link

-

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 2-Pyrroline synthesis [organic-chemistry.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of 2-propylpyrrolidine"

This technical guide provides a comprehensive analysis of 2-propylpyrrolidine , a saturated nitrogen heterocycle. It synthesizes physicochemical data, synthetic methodologies, and biological relevance, specifically addressing its role as a chiral building block and its structural relationship to pharmaceutical agents like Brivaracetam and natural alkaloids.

CAS Registry Number: 1121-44-4

Chemical Formula: C

Executive Summary

This compound is a secondary cyclic amine characterized by a five-membered pyrrolidine ring substituted with a propyl chain at the C2 position.[1] It serves as a critical structural motif in medicinal chemistry, particularly as a scaffold for anticonvulsant drugs and as a homolog to the Solenopsis (fire ant) venom alkaloids. Unlike its 6-membered ring analog (coniine), this compound exhibits distinct conformational flexibility and basicity, making it a valuable probe in structure-activity relationship (SAR) studies.[1]

Molecular Architecture & Stereochemistry

The molecule possesses a single chiral center at the C2 position, giving rise to two enantiomers: (R)- and (S)-2-propylpyrrolidine.[1]

-

Conformational Analysis: The pyrrolidine ring adopts an envelope conformation. The bulky propyl group at C2 preferentially occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, although the energy barrier to ring puckering is low (~0.5–1.0 kcal/mol).

-

Chirality: The (S)- enantiomer is frequently targeted in asymmetric synthesis due to its stereochemical correspondence with L-proline and specific alkaloid natural products.[1]

Physicochemical Profile

The following data consolidates experimental and high-fidelity calculated values. Due to the compound's specific applications, some bulk physical properties are derived from validated predictive models (Joback/Crippen methods) where experimental bulk data is proprietary.

| Property | Value | Note/Method |

| Physical State | Liquid | At standard temperature/pressure (STP).[1][3] |

| Boiling Point | ~150 °C (423 K) | Calculated (Joback Method).[1][3] |

| Density | ~0.84 g/cm³ | Estimated based on homologs.[1][3] |

| pKa (Conjugate Acid) | 10.5 – 11.0 | Typical for dialkyl pyrrolidines.[1][3] |

| LogP (Octanol/Water) | 1.95 | Calculated; indicates moderate lipophilicity.[1][3] |

| Refractive Index | ~1.445 | Estimated.[1][3] |

| Solubility | Miscible in Ethanol, DCM, DMSO.[1][3] | Moderate water solubility due to lipophilic tail.[1][3] |

Synthetic Pathways

Synthesis of this compound requires control over the oxidation state of the ring and the stereochemistry at C2.

Method A: Catalytic Hydrogenation of 2-Propylpyrrole (Classical)

This method yields racemic this compound and is suitable for bulk intermediate production where chirality is not a constraint.[1]

-

Precursor: 2-propylpyrrole is synthesized via the Paal-Knorr reaction (reaction of 1,4-diketones with ammonia/amines).[1]

-

Reduction: High-pressure hydrogenation (50–100 bar H

) over Rh/Al -

Mechanism: Complete saturation of the aromatic pyrrole ring.

Method B: Asymmetric Alkylation (Stereoselective)

For pharmaceutical applications, enantiopurity is essential. This route utilizes N-Boc protection and lithiation.[1]

-

Starting Material: N-Boc-pyrrolidine.[1]

-

Lithiation: Treatment with s-BuLi/TMEDA generates the 2-lithio species.[1]

-

Alkylation: Reaction with allyl bromide followed by hydrogenation, or direct reaction with propyl halides (lower yield due to elimination).

-

Deprotection: Acidic cleavage (TFA/HCl) yields the free amine.

Method C: Lactam Reduction

Reduction of 5-propylpyrrolidin-2-one (gamma-lactam) using strong hydride donors.[1]

-

Reagents: LiAlH

in refluxing THF. -

Outcome: Converts the carbonyl directly to a methylene group, preserving the C2 stereochemistry if the lactam was chiral.

Visualization: Synthetic Logic Flow

Figure 1: Comparative synthetic pathways for this compound showing racemic vs. stereoselective routes.

Spectroscopic Characterization

Identification of this compound relies on distinguishing the ring protons from the alkyl side chain.

-

H NMR (400 MHz, CDCl

- 2.90–3.05 (m, 1H, C2-H): The methine proton alpha to nitrogen is deshielded.

-

2.75–2.85 (m, 1H, C5-H

-

2.45–2.55 (m, 1H, C5-H

-

1.20–1.90 (m, 8H): Overlapping multiplets for ring C3/C4 and propyl chain CH

- 0.92 (t, 3H): Terminal methyl group of the propyl chain (distinct triplet).

-

Mass Spectrometry (ESI+):

-

[M+H]

peak at m/z 114.2. -

Characteristic fragmentation: Loss of propyl chain (M-43) is often observed in EI-MS.[1]

-

Pharmaceutical & Biological Relevance[1][3][4][5][6]

Pharmaceutical Isomerism: The Brivaracetam Distinction

It is critical for researchers to distinguish this compound from its structural isomer used in the antiepileptic drug Brivaracetam .

-

Brivaracetam Core: 4-propylpyrrolidin-2-one.[1] The propyl group is at position 4, and the ring is a lactam (cyclic amide).

-

This compound: The propyl group is at position 2, and the ring is an amine.[4]

-

Implication: While this compound is not the direct core of Brivaracetam, it serves as a valuable reference standard for impurity profiling and as a scaffold for designing novel anticonvulsants that target synaptic vesicle protein 2A (SV2A).

Natural Occurrence: Ant Alkaloids

This compound is structurally related to the solenopsins , a class of alkaloids found in the venom of fire ants (Solenopsis invicta).

-

Solenopsins: Typically 2-methyl-6-alkylpiperidines (6-membered ring).[1]

-

Pyrrolidines: 2-alkylpyrrolidines (including 2-propyl and 2-butyl-5-propyl derivatives) have been identified in the venom and poison gland secretions of ants from the genus Myrmicaria (e.g., Myrmicaria melanogaster).[1] These compounds exhibit insecticidal and antimicrobial properties.

Visualization: Structural Relationships

Figure 2: Structural relationship between this compound, pharmaceutical agents, and natural alkaloids.

Safety and Handling

As a secondary aliphatic amine, this compound requires standard safety protocols for corrosive bases.[1]

-

Hazards: Causes severe skin burns and eye damage (H314). Harmful if swallowed.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the imine or N-oxide. Hygroscopic; keep tightly sealed.

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and face shield. Handle in a fume hood.

References

-

Chemical Identity & CAS: this compound (CAS 1121-44-4).[1][2] National Center for Biotechnology Information. PubChem Compound Summary. Link[1]

-

Synthesis (Asymmetric): Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-pyrrolidines. Journal of Organic Chemistry. Link[1]

-

Natural Occurrence (Ants): Jones, T. H., et al. (1982). Alkaloids of the ant Myrmicaria melanogaster. Tetrahedron. [1]

-

Physical Properties (Calculated): Joback Method Estimation for this compound. Cheméo Data Repository. Link

-

Brivaracetam Structure: Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry. Link[1]

Sources

- 1. 706806-58-8,(S)-1-Boc-2-propylpyrrolidine-2-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1121-44-4|this compound|BLD Pharm [bldpharm.com]

- 3. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]

- 4. US3461461A - 6-amino-4-(substituted amino)-1,2-dihydro-1-hydroxy-2-iminopyrimidines - Google Patents [patents.google.com]

"spectroscopic data of 2-propylpyrrolidine (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Data of 2-Propylpyrrolidine

Foreword: The Imperative of Structural Verification

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural confirmation of molecular entities is not merely a procedural step but the very foundation of scientific integrity. This compound, a chiral saturated heterocycle, serves as a critical building block in the synthesis of a diverse array of bioactive compounds and asymmetric catalysts. Its efficacy and the reliability of any subsequent research are directly contingent on the precise characterization of its structure and purity. This guide provides a comprehensive, field-tested exposition of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. We will move beyond simple data reporting to explore the causality behind the spectral features, grounding our interpretations in fundamental principles and established methodologies.

The Molecular Blueprint: Structure and Isomerism

Understanding the spectroscopic output begins with a clear visualization of the molecule itself. This compound features a five-membered pyrrolidine ring with a propyl substituent at the C2 position, adjacent to the nitrogen heteroatom. This arrangement creates a chiral center at C2, meaning the molecule can exist as two non-superimposable enantiomers, (R)- and (S)-2-propylpyrrolidine. While standard NMR, IR, and MS will not differentiate between enantiomers, they are essential for confirming the overall connectivity and constitution.

Figure 1: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR): Mapping the C-H Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled insight into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Proton NMR reveals the number of distinct proton types and their neighboring relationships through spin-spin coupling.

Experimental Protocol: High-Resolution ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large interfering solvent signals in the spectrum.[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and simplify spectral interpretation.

-

Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse (zg30) is sufficient for quantitative analysis.

-

Spectral Width: Set to a range of -2 to 12 ppm to ensure all signals are captured.

-

Number of Scans: 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 2 seconds ensures full relaxation of protons for accurate integration.

-

-

Processing: The raw data (FID) is processed with a Fourier transform. The resulting spectrum is manually phased and baseline corrected. Chemical shifts are referenced to the residual CHCl₃ signal at δ 7.26 ppm.

Data Summary & Interpretation

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| N-H | ~1.5-2.5 (variable) | Broad Singlet (br s) | 1H | The N-H proton is labile and its chemical shift is highly dependent on concentration and solvent. It often appears as a broad signal due to quadrupole broadening and chemical exchange. |

| H-2 | ~2.9-3.1 | Multiplet (m) | 1H | This proton is on the carbon (C2) alpha to the nitrogen, causing a significant downfield shift due to the inductive effect of the nitrogen atom. It is coupled to protons on C3 and C1'. |

| H-5 | ~2.7-2.9 (axial/equatorial) | Multiplet (m) | 2H | These protons are also alpha to the nitrogen at C5 and are shifted downfield. They are diastereotopic and will show complex coupling to each other and to the H-4 protons. |

| H-3, H-4 | ~1.6-1.9 | Multiplet (m) | 4H | Protons on the C3 and C4 carbons of the pyrrolidine ring are in a standard aliphatic environment and appear as a complex, overlapping multiplet. |

| H-1' | ~1.3-1.5 | Multiplet (m) | 2H | The methylene protons of the propyl group adjacent to the chiral center (C2). |

| H-2' | ~1.2-1.4 | Sextet-like Multiplet (m) | 2H | The central methylene protons of the propyl group, coupled to H-1' and H-3'. |

| H-3' | ~0.9 | Triplet (t) | 3H | The terminal methyl group of the propyl chain appears as a characteristic triplet due to coupling with the two adjacent H-2' protons. |

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR, typically acquired with proton decoupling, provides a single peak for each unique carbon atom, offering a direct count of the carbon environments.

Experimental Protocol: Proton-Decoupled ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR is used.

-

Instrumentation: Same spectrometer as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with a 30-degree pulse (zgpg30) is used.

-

Spectral Width: Set to a wide range of 0 to 200 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 512 to 1024) is required.

-

-

Processing: Data is processed similarly to ¹H NMR. The spectrum is referenced to the central peak of the CDCl₃ triplet at δ 77.16 ppm.[1]

Data Summary & Interpretation

| Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | ~62.5 | The carbon atom bonded to the nitrogen and bearing the propyl group is the most deshielded ring carbon due to the strong inductive effect of the nitrogen. |

| C-5 | ~47.0 | The other carbon atom alpha to the nitrogen is also significantly deshielded. |

| C-1' | ~36.5 | The first carbon of the propyl chain, attached to the ring. |

| C-3 | ~30.0 | A standard aliphatic ring carbon. |

| C-4 | ~24.0 | A standard aliphatic ring carbon, typically slightly upfield from C-3. |

| C-2' | ~20.5 | The second carbon of the propyl chain. |

| C-3' | ~14.2 | The terminal methyl carbon is the most shielded (upfield) carbon in the molecule. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for the rapid identification of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place one drop of neat (undiluted) this compound directly onto the crystal surface of an ATR accessory. This method requires minimal sample and no preparation of salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR crystal.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software automatically ratios these to produce the final absorbance or transmittance spectrum.

-

Processing: The spectrum is typically displayed as % Transmittance vs. Wavenumber (cm⁻¹).

Data Summary & Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| ~3350-3310 | N-H Stretch | Medium, Sharp | This single, sharp peak is the hallmark of a secondary amine (R₂NH).[2][3][4] Primary amines would show two peaks in this region, while tertiary amines would show none.[4] |

| 2955-2850 | C-H Stretch | Strong | A complex series of strong bands corresponding to the symmetric and asymmetric stretching of the numerous sp³ C-H bonds in the pyrrolidine ring and propyl chain. |

| ~1465 | CH₂ Scissoring Bend | Medium | Characteristic bending vibration for methylene (CH₂) groups. |

| ~1380 | CH₃ Symmetric Bend | Medium-Weak | Bending vibration characteristic of the terminal methyl group. |

| ~1115 | C-N Stretch | Medium | The stretching vibration of the aliphatic carbon-nitrogen bond.[2] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (GC-MS). The GC separates the analyte from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded by a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron to form a high-energy molecular ion radical, [M]⁺•.

-

Mass Analysis: The molecular ion and any fragment ions produced are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.

Data Summary & Interpretation

The molecular weight of this compound (C₇H₁₅N) is 113.12 g/mol .

| m/z | Relative Abundance | Identity | Mechanism |

| 113 | Low to Medium | [M]⁺• | Molecular Ion |

| 70 | 100 (Base Peak) | [M - C₃H₇]⁺ | α-Cleavage |

| 84 | Medium | [M - C₂H₅]⁺ | Fragmentation of propyl chain |

The most significant and diagnostic fragmentation pathway for aliphatic amines is α-cleavage .[5][6] This involves the cleavage of a bond to the carbon atom alpha (adjacent) to the nitrogen. The driving force is the formation of a highly stable, resonance-stabilized iminium cation. For this compound, cleavage of the bond between C2 and the propyl group is highly favored.

Sources

- 1. epfl.ch [epfl.ch]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

Technical Guide: Chiral Resolution of Racemic 2-Propylpyrrolidine

Executive Summary

2-Propylpyrrolidine is a critical chiral intermediate, most notably serving as the structural core for Brivaracetam , a third-generation racetam antiepileptic drug. Unlike its predecessor Levetiracetam, which contains an ethyl group, the propyl substitution in Brivaracetam introduces higher lipophilicity and potency. The biological activity of these pyrrolidine derivatives is strictly governed by their stereochemistry; typically, the (S)-enantiomer is the required pharmacophore.

This guide details the technical methodologies for resolving racemic this compound into its enantiopure forms. It focuses on three distinct approaches: Classical Diastereomeric Crystallization (the industrial workhorse), Enzymatic Kinetic Resolution (biocatalysis), and Preparative Chiral Chromatography .

Chemical Context & Significance

The resolution of this compound presents specific challenges due to its nature as a secondary amine with a flexible alkyl side chain.

-

Target: (S)-2-propylpyrrolidine (typically required for Brivaracetam synthesis).

-

Challenge: As a liquid secondary amine, it does not crystallize spontaneously. Resolution requires the formation of solid derivatives (salts) or kinetic differentiation.

-

Racemate Composition: 50% (

)-2-propylpyrrolidine / 50% (

Method A: Classical Diastereomeric Crystallization

Principle: This method relies on the reaction of the racemic amine base with a chiral acid (resolving agent) to form two diastereomeric salts. These salts possess different physical properties, most importantly solubility , allowing them to be separated via fractional crystallization.

Reagent Selection[1][2][3]

-

Resolving Agent: L-(+)-Tartaric Acid is the industry standard for 2-substituted pyrrolidines (e.g., 2-methylpyrrolidine). It is inexpensive, recoverable, and forms stable crystalline lattices with pyrrolidine bases.

-

Alternative Agents: If tartaric acid fails to induce crystallization, (S)-Mandelic acid or Di-p-toluoyl-L-tartaric acid (DPTTA) are effective alternatives, though more expensive.

Solvent System

The "Popcorn Effect" (rapid, uncontrolled precipitation) must be avoided. A solvent mixture of Ethanol (EtOH) and Water or Isopropanol (IPA) is recommended to control crystal growth.

Step-by-Step Protocol

Note: This protocol targets the (S)-enantiomer using L-(+)-Tartaric acid. Optimization of solvent ratios is required for specific batch sizes.

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic this compound in Ethanol (5 volumes).

-

In a separate vessel, dissolve 1.0 equivalent of L-(+)-Tartaric acid in Water/Ethanol (1:5 ratio) at 50°C.

-

Insight: While 0.5 equivalents of acid (Method of Half-Quantities) is theoretically possible, 1.0 equivalent is preferred here to ensure robust crystal lattice formation for the less soluble diastereomer.

-

-

Crystallization:

-

Slowly add the warm acid solution to the amine solution with vigorous stirring.

-

Heat the mixture to reflux (~78°C) until a clear solution is obtained.

-

Controlled Cooling: Cool the solution to room temperature over 4–6 hours. Rapid cooling traps the unwanted diastereomer (eutectic impurity).

-

Seed Crystals: If available, seed with pure (S)-2-propylpyrrolidine-L-tartrate at 40°C.

-

-

Filtration & Washing:

-

Filter the resulting white precipitate.[1]

-

Wash the cake with cold Ethanol to remove surface mother liquor containing the (

)-enriched salt.

-

-

Recrystallization (Purification):

-

The initial salt typically has an diastereomeric excess (de) of 80-90%.

-

Recrystallize the wet cake in boiling Ethanol/Water (95:5) to achieve >98% de.

-

-

Liberation of Free Base:

-

Suspend the purified salt in water.

-

Add 20% NaOH solution until pH > 12.

-

Extract the liberated oil with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

-

Dry over

and concentrate to yield (S)-2-propylpyrrolidine.

-

Workflow Diagram (Classical Resolution)

Figure 1: Workflow for the classical resolution of this compound using tartaric acid.

Method B: Enzymatic Kinetic Resolution (EKR)

Principle: This method utilizes the inherent chirality of enzymes (Lipases) to selectively react with one enantiomer of the racemate. For secondary amines, Candida antarctica Lipase B (CAL-B) is the catalyst of choice.

Mechanism

CAL-B catalyzes the N-acylation of the amine. Typically, CAL-B exhibits (R)-selectivity for amines, meaning it will acylate the (R)-enantiomer to form an amide, leaving the (S)-enantiomer as the unreacted amine.

Protocol

-

Reaction Setup:

-

Substrate: 50 mM Racemic this compound in dry MTBE or Toluene.

-

Acyl Donor: Ethyl Acetate (excess) or Isopropyl 2-ethoxyacetate (1.0 eq). Note: Alkoxyacetates often increase reaction rate due to electron-withdrawing effects.

-

Catalyst: Immobilized CAL-B (e.g., Novozym 435), 20 mg/mL.

-

-

Incubation:

-

Shake at 30–40°C.

-

Monitor conversion via GC or HPLC.[2]

-

Stop Point: The reaction should be stopped at exactly 50% conversion. Going beyond 50% risks the "wrong" enantiomer reacting (eroding ee); stopping early leaves racemic material.

-

-

Separation (Chemo-selective):

-

The reaction mixture contains (R)-Amide (neutral) and (S)-Amine (basic).

-

Acid Wash: Add 1M HCl. The (S)-Amine protonates and moves to the aqueous phase. The (R)-Amide remains in the organic phase.

-

Recovery: Basify the aqueous phase (NaOH) and extract to recover pure (S)-2-propylpyrrolidine.

-

Comparative Data: Classical vs. Enzymatic

| Feature | Classical Resolution (Tartaric Acid) | Enzymatic Resolution (CAL-B) |

| Max Theoretical Yield | 50% (of racemate) | 50% (of racemate) |

| Scalability | High (kg to ton scale) | Moderate (requires enzyme recycling) |

| Cost | Low (Cheap reagents) | High (Enzyme cost) |

| Purity (ee) | >99% (after recrystallization) | >95-99% (depends on E-value) |

| Throughput | Slow (Batch crystallization) | Fast (Kinetic reaction) |

Analytical Validation (E-E-A-T)

Trustworthiness in chiral chemistry relies on precise analytical methods. You cannot assume optical purity based on rotation alone; chromatographic proof is required.

Chiral HPLC Method

Because this compound lacks a strong chromophore (UV absorber), derivatization is often required, or detection must be done at low UV wavelengths (205-210 nm) or via Refractive Index (RI).

-

Derivatization (Recommended): React with 4-Nitrobenzoyl chloride pre-column. This adds a UV-active tag, improving detection limits.

-

Column: Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based).

-

Mobile Phase: n-Hexane / Isopropanol (90:10) + 0.1% Diethylamine (DEA).

-

Why DEA? Basic amines interact with silanol groups on the column, causing peak tailing. DEA suppresses this ionization, sharpening the peaks.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Calculation of Enantiomeric Excess (ee)

Troubleshooting & Optimization

The "Oiling Out" Problem

Symptom: During classical resolution, the salt separates as a sticky oil or gum instead of crystals. Cause: Impurities in the starting material or temperature dropped too fast. Fix:

-

Seeding: Use a seed crystal from a previous successful small-scale batch.

-

Solvent Switch: Change from Ethanol to Isopropanol (lower solubility) or add a co-solvent like Acetone.

-

Digestion: Re-heat the oil to reflux and cool extremely slowly (1°C per minute).

Low Enantiomeric Excess (Enzymatic)

Symptom: The recovered amine has low ee (<90%) after 50% conversion. Cause: The enzyme's enantioselectivity (E-value) is low for this specific substrate. Fix:

-

Lower Temperature: Running the reaction at 4°C often improves selectivity (at the cost of speed).

-

Change Solvent: Switch from Toluene to Diisopropyl ether (DIPE). Hydrophobic solvents generally preserve lipase activity and selectivity better than hydrophilic ones.

References

-

Pasteur's Principle & Tartaric Acid Resolution

- Review of optical resolutions via diastereomeric salt form

-

Source:

-

Brivaracetam Synthesis & Intermediates

-

Patent detailing the synthesis of Brivaracetam and the requirement for (S)-propylpyrrolidine precursors.[3]

-

Source:

-

-

Kinetic Resolution of Amines using CAL-B

- Methodology for lipase-c

-

Source:

-

Chiral HPLC Method Development

- Strategies for separating amine enantiomers using polysaccharide columns.

-

Source:

-

Resolution of 2-Methylpyrrolidine (Analogous Protocol)

- Specific protocol for the tartaric acid resolution of the methyl analog, applicable to the propyl deriv

-

Source:

Sources

2-Propylpyrrolidine Derivatives: Pharmacophore Exploration & Therapeutic Potential

Executive Summary

The 2-propylpyrrolidine scaffold represents a critical structural motif in medicinal chemistry, serving as the lower homolog of the neurotoxin Coniine (2-propylpiperidine) and a core pharmacophore in antiepileptic and nicotinic agents. While the parent molecule acts as a potent nicotinic acetylcholine receptor (nAChR) ligand with a narrow therapeutic index, its derivatives have been successfully engineered into high-value therapeutics, most notably in the racetam class (e.g., Brivaracetam).

This guide provides an in-depth technical analysis of the this compound moiety, dissecting its structure-activity relationships (SAR), enantioselective synthetic pathways, and divergent pharmacological profiles—ranging from neurotoxicity to neuroprotection.

The Pharmacophore: Structural Biology & SAR

The this compound core is defined by a five-membered nitrogen heterocycle substituted with a propyl chain at the

Homologation and Receptor Fit

The contraction from a piperidine (Coniine) to a pyrrolidine ring alters the vector of the nitrogen lone pair and the spatial arrangement of the propyl substituent. This "ring contraction" strategy is a standard medicinal chemistry tactic to modulate:

-

Lipophilicity (LogP): The pyrrolidine ring is slightly less lipophilic than piperidine, altering blood-brain barrier (BBB) penetration kinetics.

-

Receptor Subtype Selectivity: While Coniine is a non-selective nAChR antagonist (causing respiratory paralysis), this compound derivatives can be tuned for specific subtypes (e.g.,

vs.

Stereochemistry: The Critical Variable

Like Coniine, this compound possesses a chiral center at C2. Biological activity is highly enantioselective:

-

(S)-Enantiomer: Typically mimics the natural alkaloid profile (often more toxic/potent at nAChRs).

-

(R)-Enantiomer: Often exhibits reduced toxicity or altered binding kinetics, making it the preferred starting point for synthetic derivatives.

Visualization: Pharmacophore Comparison

The following diagram illustrates the structural relationship between the toxic Coniine scaffold and the therapeutic Brivaracetam scaffold, highlighting the "Propyl Shift."

Figure 1: Structural evolution from the toxic Coniine alkaloid to therapeutic pyrrolidine derivatives.

Pharmacology: Mechanisms of Action

The biological activity of this compound derivatives bifurcates into two distinct pathways depending on the functionalization of the ring.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Unsubstituted 2-alkylpyrrolidines act primarily as ligands for nAChRs.

-

Mechanism: They bind to the orthosteric site of the

-subunits, competing with acetylcholine. -

Toxicity: Like Coniine, the mechanism involves neuromuscular blockade.[1] However, the 2-propyl homolog often shows lower affinity for the muscle-type receptor (

) compared to the neuronal subtypes, potentially offering a wider safety margin than Coniine, though it remains a research probe rather than a drug in this form.

Synaptic Vesicle Protein 2A (SV2A) Ligands

When the this compound core is modified to include a carbonyl group (forming a lactam, e.g., 2-oxo-pyrrolidine), the affinity shifts dramatically toward SV2A.

-

Case Study (Brivaracetam): Although Brivaracetam carries the propyl group at C4 , the SAR studies leading to its discovery explored various propyl-substituted pyrrolidines. The propyl chain provides a 10-fold increase in SV2A affinity compared to the ethyl group found in Levetiracetam, likely due to optimal filling of a hydrophobic pocket within the vesicle protein.

Table 1: Comparative Pharmacology of Propyl-Heterocycles

| Compound | Core Structure | 1° Target | Effect | Status |

| Coniine | 2-Propylpiperidine | nAChR (Muscle) | Paralysis / Toxicity | Toxin |

| This compound | This compound | nAChR (Neuronal) | Modulation / Probe | Research Tool |

| Brivaracetam | 4-Propyl-2-oxopyrrolidine | SV2A | Anticonvulsant | FDA Approved |

| Radiprodil | Substituted Pyrrolidine | NR2B (NMDA) | Antagonism | Clinical Trials |

Synthetic Pathways: Enantioselective Construction

The synthesis of this compound derivatives requires high enantiomeric purity, as the (S)- and (R)-isomers often exhibit opposing biological effects. The SAMP/RAMP hydrazone methodology (developed by Enders) remains the gold standard for generating these chiral centers with high diastereomeric excess (de).

Protocol: Asymmetric Alkylation via SAMP Hydrazone

This protocol describes the synthesis of (S)-2-propylpyrrolidine.

Reagents:

-

N-Nitroso-pyrrolidine (Precursor)

-

SAMP (S-1-amino-2-methoxymethylpyrrolidine)

-

Lithium Diisopropylamide (LDA)

-

Propyl Iodide

-

Ozone (for cleavage)

Step-by-Step Workflow:

-

Hydrazone Formation: Condense the pyrrolidine precursor (e.g., N-Boc-2-pyrrolidinone reduced to aldehyde or similar cyclic ketone equivalent) with the chiral auxiliary SAMP .

-

Metallation: Treat the SAMP-hydrazone with LDA in THF at -78°C. The lithium coordinates with the methoxy group of the auxiliary, locking the conformation.

-

Asymmetric Alkylation: Add Propyl Iodide . The electrophile attacks from the less hindered face (steric blockade by the auxiliary).

-

Cleavage: Remove the chiral auxiliary via ozonolysis or acid hydrolysis to release the chiral ketone/aldehyde, followed by reductive cyclization if ring closure is the final step.

-

Note: For direct 2-substitution of existing rings, N-Boc-pyrrolidine lithiation (Beak's method) using (-)-sparteine is an alternative.

-

Synthetic Logic Diagram

Figure 2: Enantioselective synthesis of this compound via sparteine-mediated lithiation.

Experimental Protocols: In Vitro Characterization[2][3]

To validate the activity of a synthesized this compound derivative, researchers must distinguish between nAChR toxicity and therapeutic potential.

Protocol: Competitive Radioligand Binding Assay (nAChR)

Objective: Determine the affinity (

-

Tissue Preparation: Homogenize rat cerebral cortex in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant and centrifuge at 12,000 x g (20 min) to isolate synaptosomes.

-

Incubation:

-

Ligand: [³H]-Epibatidine (0.5 nM).

-

Test Compound: this compound derivative (10⁻¹⁰ to 10⁻⁴ M).

-

Non-specific Binding Control: Nicotine (10 µM).

-

-

Equilibrium: Incubate at 25°C for 75 minutes.

-

Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Calculate

and convert to

Validation Criteria:

-

The assay is valid if the Hill slope is near 1.0 (indicating competitive binding).

-

Specific binding should be >80% of total binding.

Therapeutic Potential & Future Outlook

The "2-propyl" motif is currently experiencing a renaissance in two specific areas:

-

Non-Opioid Analgesia: Derivatives of this compound that target specific nAChR subtypes (like

) without desensitizing them are being investigated for neuropathic pain. The goal is to mimic the analgesic effects of epibatidine without the toxicity. -

Dendrobatid Alkaloid Synthesis: this compound is the biosynthetic precursor to Pumiliotoxins (found in poison dart frogs). Synthetic analogs of these alkaloids are being screened for cardiac activity (positive inotropy) and calcium channel modulation.

Conclusion

While "this compound" itself is a simple chemical scaffold, it represents a pivotal branching point in drug discovery. By manipulating its stereochemistry and oxidation state, researchers can navigate between potent neurotoxins (Coniine analogs) and blockbuster antiepileptics (Brivaracetam analogs). Future development lies in the C5-substitution of this core to create "bifunctional" ligands that span large binding pockets in GPCRs.

References

-

Lee, S. T., et al. (2008).[2] "Stereoselective Potencies and Relative Toxicities of Coniine Enantiomers." Chemical Research in Toxicology. Link

-

Vetter, J. (2004). "Poison hemlock (Conium maculatum L.) alkaloids: toxicity, molecular mechanism, and occurrence." Food and Chemical Toxicology. Link

-

Kenda, B. M., et al. (2004). "Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity." Journal of Medicinal Chemistry. (Describes the SAR leading to Brivaracetam). Link

-

Coldham, I., & Hufton, R. (2005). "Solid phase synthesis of 2-substituted pyrrolidines." Tetrahedron. Link

-

Daly, J. W., et al. (2005). "Alkaloids from amphibian skin: a tabulation of over eight-hundred compounds." Journal of Natural Products. Link

Sources

Pharmacological Profile of 2-Propylpyrrolidine Analogues: A Technical Guide

The following technical guide provides an in-depth pharmacological analysis of 2-propylpyrrolidine and its structural analogues. This document is structured to distinguish between the two primary pharmacological classes derived from this scaffold: the nicotinic (amine) series and the anticonvulsant (lactam) series.

Executive Summary

The This compound moiety represents a privileged chemical scaffold that bifurcates into two distinct pharmacological classes based on the oxidation state of the pyrrolidine ring. In its reduced amine form , it functions as a nicotinic acetylcholine receptor (nAChR) ligand, sharing structural and mechanistic homology with the alkaloids coniine and nornicotine . In its oxidized lactam form (2-propylpyrrolidin-2-one), it serves as a precursor to the racetam class of anticonvulsants, modulating the Synaptic Vesicle Protein 2A (SV2A).

This guide dissects the Structure-Activity Relationships (SAR), mechanism of action (MoA), and experimental protocols for characterizing these analogues.

Part 1: The Amine Scaffold (nAChR Modulation)

The reduced form, This compound , is the lower homologue of the poison hemlock alkaloid coniine (2-propylpiperidine). Its pharmacological profile is defined by its interaction with nAChR subtypes.

Mechanism of Action

-

Target: Nicotinic Acetylcholine Receptors (nAChRs), specifically

and -

Mode: Orthosteric ligand. Depending on stereochemistry and specific substitution, it acts as a partial agonist or antagonist.

-

Pathophysiology: Unlike nicotine, which contains a pyridine ring capable of

-cation interactions within the receptor binding pocket (specifically Trp149 in the

Structure-Activity Relationship (SAR)

The SAR of this compound analogues is governed by three vectors:

-

Ring Size (The Homologue Vector): Expansion from a 5-membered pyrrolidine to a 6-membered piperidine (yielding Coniine) increases toxicity and neuromuscular blocking potency.

-

C2-Substituent (The Binding Vector):

-

Propyl (Alkyl): Lipophilic interaction only. Moderate affinity, high desensitization or antagonism.

-

3-Pyridyl (Nicotine/Nornicotine): High affinity due to hydrogen bonding and

-stacking.

-

-

N-Alkylation: Methylation of the pyrrolidine nitrogen (secondary

tertiary amine) modulates blood-brain barrier (BBB) penetration and receptor subtype selectivity.

Toxicology Profile

-

Toxidrome: Nicotinic toxicity. Symptoms include initial stimulation (fasciculations, tachycardia) followed by depolarization block (paralysis, respiratory failure).

-

Comparative Toxicity: this compound is generally less potent than coniine but retains the potential for respiratory paralysis at high doses.

Part 2: The Lactam Scaffold (Anticonvulsant Activity)

Oxidation of the C2 position yields 2-propylpyrrolidin-2-one . This scaffold is the core of the racetam family (e.g., Levetiracetam, Brivaracetam), widely used in neurology.

Mechanism of Action

-

Target: Synaptic Vesicle Protein 2A (SV2A).

-

Effect: Modulates neurotransmitter release by influencing vesicle fusion. It does not bind directly to GABA receptors but enhances GABAergic inhibition downstream.

-

Key Analogue: Brivaracetam is a 4-propyl analogue (specifically

-ethyl-2-oxo-1-pyrrolidineacetamide) where the propyl-like hydrophobicity significantly increases SV2A affinity (10-30x higher than Levetiracetam).

Part 3: Visualization of Signaling & SAR

The following diagram illustrates the bifurcation of the this compound scaffold into its two primary pharmacological lineages.

Caption: Pharmacological bifurcation of the this compound scaffold into Nicotinic (Red) and Anticonvulsant (Green) pathways.

Part 4: Comparative Data Summary

The table below contrasts the binding profiles of key analogues derived from the this compound core.

| Compound | Structure Class | Primary Target | Binding Affinity ( | Physiological Effect |

| This compound | Alkyl-Amine | nAChR ( | Moderate ( | Ganglionic stimulation/blockade |

| Coniine | Alkyl-Piperidine | nAChR (Neuromuscular) | High ( | Paralysis (respiratory failure) |

| Nornicotine | Pyridyl-Amine | nAChR (Neuronal) | High ( | Psychostimulation, Addiction |

| Levetiracetam | 2-Oxo-Pyrrolidine | SV2A | Anticonvulsant | |

| Brivaracetam | 2-Oxo-Propyl-Pyrrolidine | SV2A | Potent Anticonvulsant |

*Note: Exact

Part 5: Experimental Protocols

Protocol A: Synthesis of this compound (Reductive Alkylation Route)

Rationale: This protocol avoids the use of highly toxic coniine precursors and utilizes the accessible amino acid Proline.

-

Starting Material: L-Proline.

-

Step 1 (Grignard Addition): React N-protected proline ester (e.g., N-Boc-L-proline methyl ester) with propylmagnesium bromide.

-

Control: Maintain temperature at -78°C to prevent over-addition.

-

-

Step 2 (Reduction): Reduce the resulting ketone/alcohol intermediate using Triethylsilane (Et3SiH) and Trifluoroacetic acid (TFA). This simultaneously deprotects the amine and reduces the side chain.

-

Step 3 (Purification): Acid-base extraction followed by distillation.

-

Validation:

H-NMR must show the disappearance of the methoxy signal and the appearance of the propyl triplet at

Protocol B: Radioligand Binding Assay (nAChR)

Rationale: To determine the affinity of the synthesized analogue against standard ligands.

-

Membrane Preparation: Homogenize rat cerebral cortex (rich in

) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 10 min. -

Incubation:

-

Ligand: Use

-Epibatidine (0.5 nM) as the radioligand. -

Competitor: Add this compound at concentrations ranging from

M to -

Non-specific Binding: Define using 300

M (-)-Nicotine.

-

-

Equilibrium: Incubate for 75 minutes at 24°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding to the filter).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Structural determinants of nAChR binding

- Title: Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link]

-

Coniine and Propyl-piperidine pharmacology

- Title: The alkaloids of hemlock (Conium macul

- Source: ScienceDirect.

-

URL:[Link]

-

SV2A Ligands (Racetams)

- Title: The Discovery of Brivaracetam (UCB 34714), a High-Affinity SV2A Ligand.

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

-

Pyrrolidine Scaffold Review

Sources

Toxicological Characterization of 2-Propylpyrrolidine: A Structural & Mechanistic Assessment

This guide is structured as a high-level technical whitepaper designed for toxicologists and pharmaceutical scientists. It addresses the specific compound 2-propylpyrrolidine (CAS 7643-75-6 / 13356-60-0 for the S-isomer), a structural analog of the neurotoxin coniine and a key intermediate in the synthesis of pyrrolidone-based anticonvulsants (e.g., Brivaracetam analogs).

Given the scarcity of public dossier data for this specific intermediate, this guide employs a Read-Across and Structure-Activity Relationship (SAR) approach, synthesizing known data from homologous alkyl-pyrrolidines and piperidines to establish a rigorous safety assessment framework.

Document Type: Technical Guidance | Version: 1.0 Target: Drug Safety Assessment & Medicinal Chemistry Subject: this compound (2-PrPy)[1]

Executive Summary & Compound Profile

This compound is a saturated nitrogen heterocycle often encountered as a pharmaceutical intermediate or a degradation product of specific alkaloids. Its toxicological profile is dominated by two mechanistic pillars: local causticity (characteristic of secondary amines) and neuromuscular modulation (due to its structural homology with coniine and nicotine).

Chemical Identity[2][3][4][5]

-

CAS Registry: 7643-75-6 (Racemic), 13356-60-0 ((S)-isomer)

-

Molecular Formula: C7H15N

-

Key Structural Feature: A 5-membered saturated ring with a propyl chain at the

-position to the nitrogen. -

Relevance: Structural core of Brivaracetam (anticonvulsant) impurities; structural homolog of Coniine (poison hemlock alkaloid).

Critical Hazard Overview

| Endpoint | Predicted Classification | Mechanistic Basis |

| Acute Oral Toxicity | Class 3/4 (Moderate) | Nicotinic Acetylcholine Receptor (nAChR) modulation. |

| Skin/Eye Corrosion | Category 1B (Corrosive) | High pKa (~11.0), lipophilic secondary amine nature. |

| Neurotoxicity | High Concern | Structural analog to 2-propylpiperidine (Coniine). |

| Genotoxicity | Low Concern | Alkyl amines are generally non-mutagenic (Ames negative). |

Structure-Activity Relationship (SAR) & Read-Across Strategy

To validate the toxicity profile of this compound without extensive animal testing, we employ a "Triangulation Strategy" using three data-rich anchors: Pyrrolidine (Parent), Coniine (Homolog), and Nicotine (Pharmacophore).

The "Coniine Bridge" Hypothesis

The most critical toxicological insight comes from Coniine (2-propylpiperidine) .

-

Coniine: 6-membered ring + propyl chain. LD50 (mouse, oral): ~100 mg/kg. Mechanism: nAChR antagonist (paralysis).

-

This compound: 5-membered ring + propyl chain.

-

Inference: The 5-membered ring generally confers lower potency at the neuromuscular junction compared to the 6-membered ring, but retains nAChR affinity. The toxicity is expected to be neuro-stimulatory at low doses and depressant at high doses, similar to nornicotine.

Visualization: Structural Toxicity Homology

The following diagram illustrates the structural read-across logic used to predict the toxicity of this compound.

Figure 1: SAR Triangulation. Red indicates high toxicity reference; Yellow indicates local irritation reference; Green indicates mechanistic reference.

Toxicological Assessment Protocols

This section details the specific experimental workflows required to validate the safety profile of this compound, moving from in silico to in vivo.

Phase I: In Silico & Physicochemical Profiling

Before wet-lab handling, the pKa and logP must be established to predict membrane permeability and blood-brain barrier (BBB) crossing.

-

Predicted logP: ~2.1 (Highly permeable, likely crosses BBB).

-

Predicted pKa: ~11.2 (Highly basic).

Protocol:

-

Calculated utilizing ACD/Percepta or Derek Nexus for structural alerts.

-

Alert Check: Screen for "Secondary Aliphatic Amine" alerts (Nitrosamine precursor potential if combined with nitrosating agents).

Phase II: In Vitro Genotoxicity (Ames Test)

While alkyl pyrrolidines are rarely mutagenic, regulatory compliance requires verification.

Methodology (OECD 471):

-

Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

-

Metabolic Activation: +/- S9 mix (Rat Liver).

-

Dose Range: 5 concentrations (e.g., 50 to 5000 µ g/plate ).

-

Success Criteria: A compound is negative if no dose-dependent increase in revertant colonies is observed.

-

Note: this compound is expected to be negative in the Ames test but may show cytotoxicity at high doses due to pH effects.

-

Phase III: Neurotoxicological Evaluation (Irwin Screen)

Given the structural link to Coniine, a standard acute tox test is insufficient. An Irwin Test (Functional Observational Battery) is mandatory to detect CNS effects.

Step-by-Step Protocol:

-

Subjects: Male CD-1 Mice (n=3 per dose group).

-

Administration: Oral gavage (start at 10 mg/kg, escalate to 300 mg/kg).

-

Observation Intervals: 15, 30, 60, 120, 180 min post-dose.

-

Scoring Parameters:

-

Excitation: Tremors, convulsions, Straub tail (indicates nAChR activation).

-

Depression:[4] Sedation, ataxia, loss of righting reflex.

-

Autonomic: Salivation, lacrimation (cholinergic signs).

-

Data Interpretation:

-

Tremors/Salivation: Suggests Nicotinic Agonism (Nicotine-like).

-

Flaccid Paralysis: Suggests Nicotinic Antagonism (Coniine-like).

-

Hypothesis: this compound will likely exhibit a biphasic response (stimulation followed by depression).

Metabolic Fate & Clearance

Understanding the metabolism of this compound is crucial for predicting the accumulation of toxic metabolites. The primary metabolic route is C-hydroxylation followed by oxidation to the lactam.

Metabolic Pathway Diagram

The following Graphviz diagram outlines the predicted biotransformation in the liver (Cytochrome P450 mediated).

Figure 2: Predicted metabolic clearance. The conversion to the lactam (green) represents a detoxification step, as the lactam lacks the basic nitrogen required for nAChR interaction.

Toxicological Implication of Metabolism

-

Detoxification: The conversion to 5-propylpyrrolidin-2-one is a detoxification pathway. The lactam moiety (found in Levetiracetam/Brivaracetam) is generally pharmacologically inert regarding acute toxicity compared to the cyclic amine.

-

Genetic Polymorphism: If metabolism relies heavily on CYP2D6 , poor metabolizers may experience prolonged CNS effects due to the accumulation of the parent amine.

Summary of Safety Guidelines for Handling

Based on the derived toxicological profile, the following safety controls are mandatory for laboratory personnel.

| Hazard Category | Risk Level | Mitigation Protocol |

| Inhalation | High | Fume Hood Mandatory. High vapor pressure predicted. Vapors likely irritating to respiratory mucosa. |

| Skin Contact | Severe | Nitrile Gloves (Double gloving recommended). The free base is corrosive and lipophilic (rapid absorption). |

| Eye Contact | Severe | Safety Goggles + Face Shield. Risk of permanent corneal damage due to high pH (~11). |

| Storage | Moderate | Store under Inert Gas (Argon/Nitrogen) . Secondary amines can absorb CO2 (carbamate formation) or oxidize. |

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 80362, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier - Pyrrolidine. (Used for read-across of local irritation properties). Retrieved from [Link]